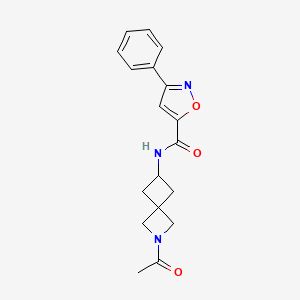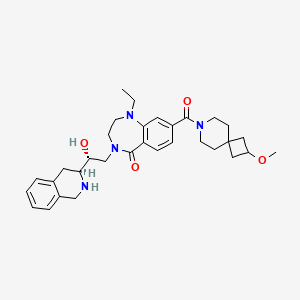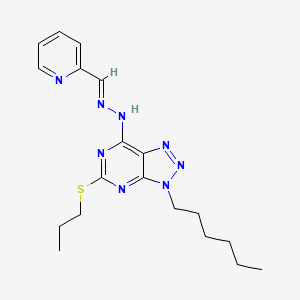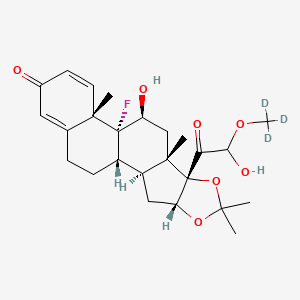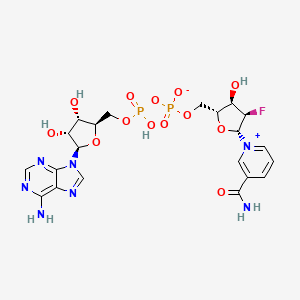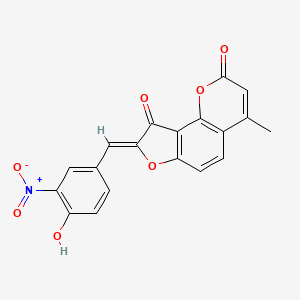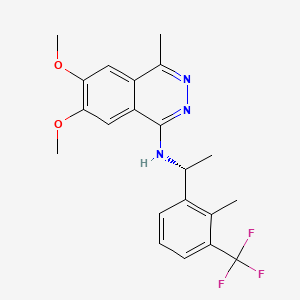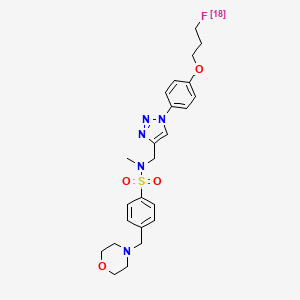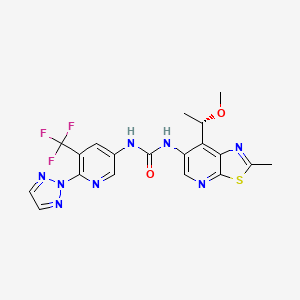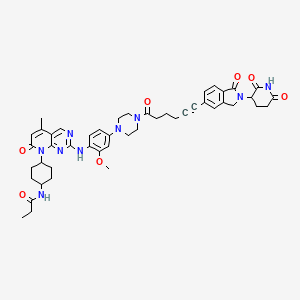
PROTAC TTK degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC TTK degrader-1 is a potent threonine tyrosine kinase (TTK) degrader that has shown significant efficacy in targeting and degrading TTK proteins. This compound has demonstrated promising anticancer activity, particularly in colorectal cancer models .
Métodos De Preparación
The synthesis of PROTAC TTK degrader-1 involves several steps, including the preparation of the linker and the conjugation of the E3 ubiquitin ligase ligand to the target protein ligand. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product .
Análisis De Reacciones Químicas
PROTAC TTK degrader-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.
Substitution: This reaction can replace certain functional groups with others, potentially enhancing the compound’s binding affinity to its target. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Aplicaciones Científicas De Investigación
PROTAC TTK degrader-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the degradation of specific proteins and the effects of protein knockdown on cellular processes.
Biology: It helps in understanding the role of TTK in cell cycle regulation and cancer progression.
Medicine: It has shown potential as an anticancer agent, particularly in colorectal cancer models.
Industry: It can be used in the development of targeted protein degradation therapies and drug discovery .
Mecanismo De Acción
PROTAC TTK degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to the TTK protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism involves the formation of a ternary complex between the degrader, the target protein, and the E3 ligase. The degradation of TTK disrupts its role in cell cycle regulation, leading to the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
PROTAC TTK degrader-1 is unique in its high potency and specificity for TTK degradation. Similar compounds include:
PROTAC IRAK3 degrader-1: Targets IRAK3 protein for degradation.
PROTAC SMARCA2 degrader-2: Targets SMARCA2 protein for degradation.
PROTAC NSD3 degrader-1: Targets NSD3 protein for degradation. These compounds share the common mechanism of targeted protein degradation but differ in their target proteins and specific applications .
Propiedades
Fórmula molecular |
C47H53N9O7 |
|---|---|
Peso molecular |
856.0 g/mol |
Nombre IUPAC |
N-[4-[2-[4-[4-[6-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]hex-5-ynoyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]propanamide |
InChI |
InChI=1S/C47H53N9O7/c1-4-40(57)49-32-11-13-33(14-12-32)56-43(60)24-29(2)36-27-48-47(52-44(36)56)50-37-17-15-34(26-39(37)63-3)53-20-22-54(23-21-53)42(59)9-7-5-6-8-30-10-16-35-31(25-30)28-55(46(35)62)38-18-19-41(58)51-45(38)61/h10,15-17,24-27,32-33,38H,4-5,7,9,11-14,18-23,28H2,1-3H3,(H,49,57)(H,48,50,52)(H,51,58,61) |
Clave InChI |
LWHJKWAUKAHIGC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1CCC(CC1)N2C(=O)C=C(C3=CN=C(N=C32)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)CCCC#CC6=CC7=C(C=C6)C(=O)N(C7)C8CCC(=O)NC8=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


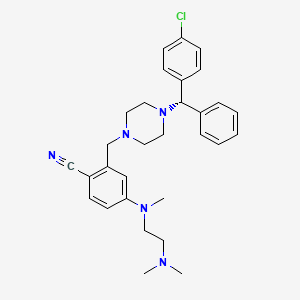
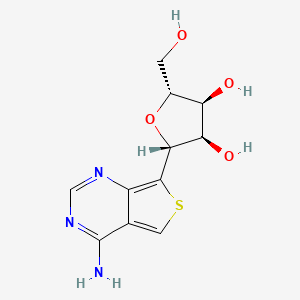
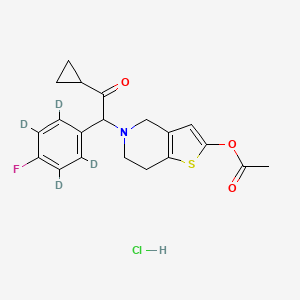
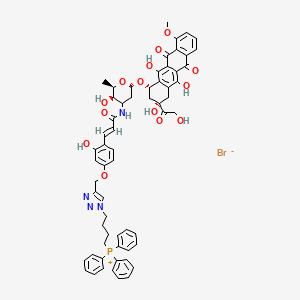
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)
